molecular formula C24H22Cl2N4 B12305406 1,3-Cyclohexanediamine,N,N'-bis(7-chloro-4-quinolinyl)-, trans-(9CI)

1,3-Cyclohexanediamine,N,N'-bis(7-chloro-4-quinolinyl)-, trans-(9CI)

Cat. No.: B12305406
M. Wt: 437.4 g/mol
InChI Key: LISWOCWHIAZFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanediamine,N,N’-bis(7-chloro-4-quinolinyl)-, trans-(9CI) is a complex organic compound with the molecular formula C24H22Cl2N4 This compound is characterized by the presence of two quinoline moieties attached to a cyclohexanediamine core

Preparation Methods

The synthesis of 1,3-Cyclohexanediamine,N,N’-bis(7-chloro-4-quinolinyl)-, trans-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-cyclohexanediamine and 7-chloro-4-quinoline.

    Reaction Conditions: The reaction between 1,3-cyclohexanediamine and 7-chloro-4-quinoline is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,3-Cyclohexanediamine,N,N’-bis(7-chloro-4-quinolinyl)-, trans-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.

Scientific Research Applications

1,3-Cyclohexanediamine,N,N’-bis(7-chloro-4-quinolinyl)-, trans-(9CI) has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanediamine,N,N’-bis(7-chloro-4-quinolinyl)-, trans-(9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways: It interferes with key biochemical pathways, leading to the inhibition of cell growth and proliferation. This makes it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

1,3-Cyclohexanediamine,N,N’-bis(7-chloro-4-quinolinyl)-, trans-(9CI) can be compared with other similar compounds, such as:

    1,3-Cyclohexanediamine,N,N’-bis(4-quinolinyl)-: This compound lacks the chlorine atoms, which may affect its chemical reactivity and biological activity.

    1,3-Cyclohexanediamine,N,N’-bis(7-bromo-4-quinolinyl)-:

    1,3-Cyclohexanediamine,N,N’-bis(7-chloro-4-pyridinyl)-: The replacement of the quinoline moiety with pyridine can result in variations in the compound’s activity and uses.

Properties

Molecular Formula

C24H22Cl2N4

Molecular Weight

437.4 g/mol

IUPAC Name

1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine

InChI

InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)

InChI Key

LISWOCWHIAZFSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.